

An In-depth Technical Guide to m-PEG11-azide: Functionality and Reactive Groups

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (11)-azide (**m-PEG11-azide**), a versatile heterobifunctional linker. It details its core functionalities, reactive properties, and applications in bioconjugation and drug development, supported by experimental protocols and quantitative data.

Core Functionality of m-PEG11-azide

m-PEG11-azide is a chemical modification reagent characterized by two key functional components: a methoxy-terminated polyethylene glycol (m-PEG) chain and a terminal azide group. The PEG component is a hydrophilic polymer chain composed of 11 ethylene glycol units. This chain imparts several desirable properties to molecules it is conjugated to, including increased water solubility, reduced aggregation, and minimized steric hindrance.[1] The azide (-N3) group is a highly selective functional group that serves as a chemical handle for "click chemistry" reactions.[1]

The azide's main attraction lies in its high selectivity and stability under a wide range of reaction conditions.[2] This bioorthogonal nature means it does not react with most functional groups found in biological systems, ensuring specific and controlled conjugation.[3]

Quantitative Data

The following table summarizes the key quantitative properties of **m-PEG11-azide**.



| Property | Value | Reference(s) |
|------------------|---|--------------|
| Molecular Weight | 541.64 g/mol | [1] |
| Purity | ≥95% | |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether. | |

Reactive Groups and Signaling Pathways

The primary reactive group of **m-PEG11-azide** is the terminal azide. This group partakes in highly efficient and specific cycloaddition reactions with alkyne-containing molecules. These reactions, collectively known as "click chemistry," are characterized by high yields, mild reaction conditions, and a tolerance for a broad range of functional groups. Two main pathways are utilized for **m-PEG11-azide** conjugation:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
 reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
 bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable
 triazole ring. The absence of a potentially cytotoxic copper catalyst makes SPAAC
 particularly suitable for applications in living systems.

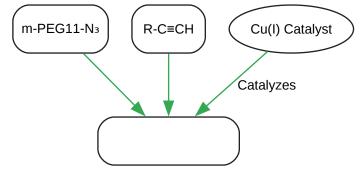
Below are diagrams illustrating the chemical structure of **m-PEG11-azide** and the mechanisms of CuAAC and SPAAC.



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m-PEG11-azide Structure

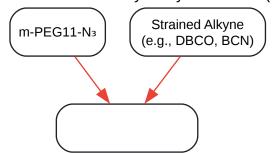




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CuAAC Reaction Pathway

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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SPAAC Reaction Pathway

Experimental Protocols

Detailed methodologies for key experiments involving **m-PEG11-azide** are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing biomolecule with **m-PEG11-azide**.



Materials:

- m-PEG11-azide
- Alkyne-modified biomolecule (e.g., protein, peptide)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO/water)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Purification system (e.g., size-exclusion chromatography column)

Procedure:

- Reactant Preparation:
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
 - Dissolve m-PEG11-azide in the reaction buffer or a compatible solvent like DMSO to create a stock solution (e.g., 10 mM). A 2-10 fold molar excess of m-PEG11-azide over the biomolecule is a typical starting point.
- · Reaction Setup:
 - In a reaction tube, combine the alkyne-modified biomolecule and the m-PEG11-azide solution.
 - In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
 - Add the copper/ligand mixture to the biomolecule/azide mixture. The final copper concentration typically ranges from 50-250 μM.



- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
 - Gently mix the reaction and incubate at room temperature for 1-4 hours.
- Purification:
 - Remove unreacted **m-PEG11-azide** and other small molecules by size-exclusion chromatography (SEC) or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne-modified biomolecule with **m- PEG11-azide**.

Materials:

- m-PEG11-azide
- Strained alkyne-modified biomolecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography column)

Procedure:

- Reactant Preparation:
 - Ensure the strained alkyne-modified biomolecule is purified and in an appropriate aminefree buffer like PBS.
 - Prepare a stock solution of m-PEG11-azide in a compatible solvent (e.g., DMSO or water).



• Reaction Setup:

- In a suitable reaction vessel, add the strained alkyne-modified biomolecule solution.
- Add a 2-4 fold molar excess of the m-PEG11-azide stock solution to the biomolecule solution. The final concentration of the organic solvent (if used) should be kept low (e.g., <5% v/v) to maintain protein stability.

Incubation:

- Gently mix the reaction components.
- Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.
 Reaction progress can be monitored by techniques like SDS-PAGE.

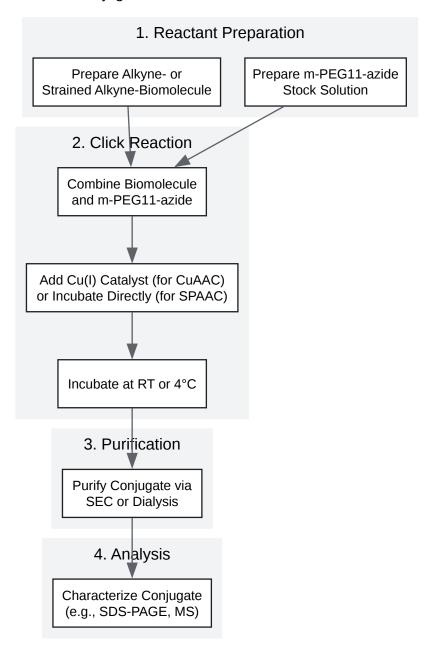
Purification:

 Purify the resulting conjugate to remove any unreacted m-PEG11-azide using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

The following diagram illustrates a typical experimental workflow for bioconjugation using **m-PEG11-azide**.



Bioconjugation Workflow with m-PEG11-azide



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